(4-Chlorobenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine
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Overview
Description
(4-Chlorobenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine is a complex organic compound featuring a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorobenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine typically involves multi-step organic reactions. One common route includes:
Sulfonylation: The addition of a sulfonyl group, which can be achieved using sulfonyl chlorides in the presence of a base.
Piperazine Introduction: The incorporation of the piperazine ring, which can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and sulfonylation, and high-efficiency catalysts for the coupling reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid like AlCl₃.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Corresponding amines from the nitro group.
Substitution: Halogenated or alkylated derivatives of the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or psychiatric disorders due to its piperazine moiety.
Biological Studies: The compound can be used in studies investigating the interaction of aromatic amines with biological targets.
Industrial Applications: It may be used in the synthesis of more complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which (4-Chlorobenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine exerts its effects is likely related to its ability to interact with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, which could explain potential psychoactive properties. The nitro and sulfonyl groups may also play roles in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
(4-Chlorobenzyl)-2-nitroaniline: Similar structure but lacks the piperazine and sulfonyl groups.
(4-Chlorobenzyl)-5-nitropiperazine: Similar but lacks the sulfonyl group.
(4-Chlorobenzyl)-2-nitrophenylamine: Similar but lacks the piperazine ring.
Uniqueness
(4-Chlorobenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the piperazine ring, in particular, is significant for its potential interactions with neurotransmitter receptors, setting it apart from simpler analogs .
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H21ClN4O4S |
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Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-(4-methylsulfonylpiperazin-1-yl)-2-nitroaniline |
InChI |
InChI=1S/C18H21ClN4O4S/c1-28(26,27)22-10-8-21(9-11-22)16-6-7-18(23(24)25)17(12-16)20-13-14-2-4-15(19)5-3-14/h2-7,12,20H,8-11,13H2,1H3 |
InChI Key |
OHJPWGPMXDFSLK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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